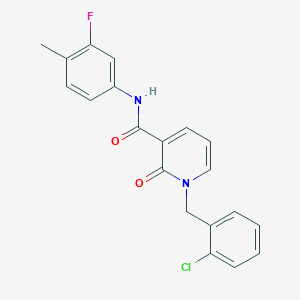

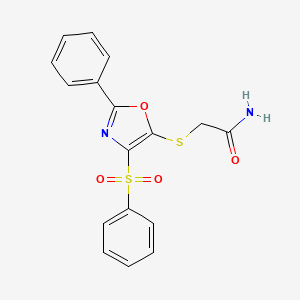

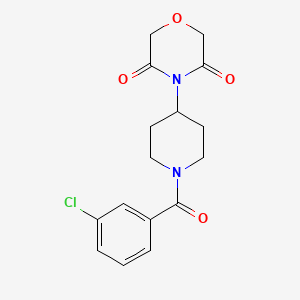

1-(2-羟基-3-萘-2-基氧基丙基)-4-喹啉-3-基哌啶-4-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of quinoline derivatives has been a subject of interest due to their potential biological activities. In the first paper, novel naphthalene-quinoline compounds were synthesized through reactions involving 4-hydroxy-2(1H)-quinolinones and 1,4-naphthoquinone, using ethanol/dimethylformamide as solvents and triethylamine. The presence of free NH-quinolone led to a single compound, while N-methyl/ethyl-quinolones favored the formation of a second series of compounds. The structures were confirmed by various spectroscopic techniques and X-ray crystallography .

The second paper describes the synthesis of naphthalene-bis-triazole-bis-quinolin-2(1H)-ones via a copper-catalyzed [3 + 2] cycloaddition, also known as the Meldal–Sharpless reaction. This method allowed the tethering of quinolinones to O-atoms of dinaphthols, producing compounds with potential as EGFR inhibitors .

In the third study, 4-hydroxybenzo[h]quinolin-2-(1H)-one and its derivatives were synthesized by cyclizing 3-(naphthyl-1-amino)-3-oxopropanoic acid and N,N'-di(naphthyl-1-yl)malonamide in polyphosphoric acid. Further modifications to the 4-hydroxy group resulted in a series of esters and ethers .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were elucidated using spectroscopic methods such as IR, NMR, and mass spectrometry. In the first paper, the confirmation of the structures was further supported by elemental analysis and X-ray crystallography, which is crucial for understanding the three-dimensional arrangement of atoms within the molecules .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by their selectivity and the formation of specific products. For instance, the reaction of 4-hydroxy-2(1H)-quinolinones with 1,4-naphthoquinone resulted in different products depending on the substituents present on the quinolone, indicating a level of specificity in the reaction pathways . The copper-catalyzed [3 + 2] cycloaddition in the second paper is a versatile method that allows for the creation of complex molecules with potential biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their structure and the functional groups present. For example, the presence of hydroxy groups and the ability to form hydrogen bonds can significantly influence the solubility and reactivity of the compounds. The synthesized quinoline derivatives exhibit a range of biological activities, including antiproliferative and EGFR inhibitory effects, which are likely related to their chemical properties .

科学研究应用

化学传感应用

萘-喹啉共轭物因其化学传感能力而受到探索。Roy、Dey 和 Roy(2016 年)的一项研究讨论了一种基于萘-喹啉的 Al3+ 离子化学传感器,证明了该化合物作为比率化学传感器的能力,具有针对 F- 离子的潜在二次传感应用,能够基于荧光强度变化构建分子逻辑门 (Roy 等人,2016)。

染料合成和光谱性质

萘衍生物已被用于合成新的偶氮分散染料,突出了它们在创建具有特定光学性质的化合物方面的多功能适用性。Rufchahi 和 Gilani(2012 年)由萘衍生物合成了偶氮染料,揭示了溶剂对其紫外-可见吸收光谱的影响,这可以为萘-喹啉化合物的な光学应用提供进一步的研究信息 (Rufchahi 和 Gilani,2012)。

抗结核活性

与萘和喹啉相关的化合物显示出有希望的抗结核活性。Omel’kov、Fedorov 和 Stepanov(2019 年)合成了具有显着抗结核活性的新型 4-二甲氨基-2-(萘-1-基)-1-苯基-1-(喹啉-3-基)丁烷-2-醇,表明此类化学结构在对抗结核病中具有潜在的治疗应用 (Omel’kov 等人,2019)。

抗病毒和抗原生动物活性

萘-喹啉化合物中发现的结构基序也延伸到抗病毒和抗原生动物活性。例如,对萘羧酰胺的研究证明了它们作为疱疹病毒聚合酶抑制剂的有效性,提供了一类针对各种疱疹病毒具有广谱活性的新型抗病毒剂 (Oien 等人,2002)。此外,来自乌木的萘衍生物显示出抗原生动物活性,进一步强调了此类化合物的潜在生物医学应用 (Ganapaty 等人,2006)。

光物理性质

萘和喹啉衍生物的光物理性质因其在材料科学中的潜在应用而备受关注。Pannipara、Al-Sehemi、Kalam 和 Mohammed Musthafa(2017 年)合成了二氢喹唑啉酮衍生物并研究了它们的光物理性质,证明了溶剂极性如何影响它们的光学特性,这可能与设计光学材料和传感器有关 (Pannipara 等人,2017)。

作用机制

The mechanism of action is typically discussed in the context of bioactive compounds. It refers to how the compound interacts with biological systems, often at the molecular level.

安全和危害

属性

IUPAC Name |

1-(2-hydroxy-3-naphthalen-2-yloxypropyl)-4-quinolin-3-ylpiperidin-4-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2O3/c30-24(19-32-25-10-9-20-5-1-2-6-21(20)16-25)18-29-13-11-27(31,12-14-29)23-15-22-7-3-4-8-26(22)28-17-23/h1-10,15-17,24,30-31H,11-14,18-19H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCCYAFFAUWLRJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CC3=CC=CC=C3N=C2)O)CC(COC4=CC5=CC=CC=C5C=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Hydroxy-3-naphthalen-2-yloxypropyl)-4-quinolin-3-ylpiperidin-4-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,10-Bis[2-[(4-methylphenyl)sulfonyl]hydrazide]-decanedioic acid](/img/structure/B3009733.png)

![5-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-2-methylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B3009734.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B3009745.png)

![2-(3-bromobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B3009747.png)